molecular formula C11H9N3O3S B3302232 N-(5-formylpyrimidin-2-yl)benzenesulfonamide CAS No. 915922-62-2

N-(5-formylpyrimidin-2-yl)benzenesulfonamide

Cat. No. B3302232
CAS RN: 915922-62-2
M. Wt: 263.27 g/mol
InChI Key: OCTVVGLDWYABAC-UHFFFAOYSA-N
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Description

N-(5-formylpyrimidin-2-yl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-(5-formylpyrimidin-2-yl)benzenesulfonamide involves the inhibition of dihydroorotate dehydrogenase (DHODH), which is an enzyme that plays a crucial role in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of intracellular pyrimidine nucleotides, which ultimately results in cell death.
Biochemical and physiological effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-formylpyrimidin-2-yl)benzenesulfonamide in lab experiments include its high potency and selectivity towards DHODH. However, its limitations include its poor solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the research on N-(5-formylpyrimidin-2-yl)benzenesulfonamide. One potential direction is to investigate its potential applications in the treatment of other diseases, such as viral infections. Additionally, further studies can be conducted to optimize its chemical structure and improve its pharmacokinetic properties. Finally, research can also be conducted to explore its potential as a lead compound for the development of new drugs.

Scientific Research Applications

N-(5-formylpyrimidin-2-yl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines. Additionally, it has also been found to possess antibacterial and antifungal properties.

properties

IUPAC Name

N-(5-formylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c15-8-9-6-12-11(13-7-9)14-18(16,17)10-4-2-1-3-5-10/h1-8H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTVVGLDWYABAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257402
Record name N-(5-Formyl-2-pyrimidinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915922-62-2
Record name N-(5-Formyl-2-pyrimidinyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Formyl-2-pyrimidinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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